![molecular formula C14H14Cl3N2OP B14350478 3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline CAS No. 92253-66-2](/img/structure/B14350478.png)
3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline is a complex organic compound characterized by the presence of multiple chlorine atoms and a phosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline typically involves multi-step organic reactions. The process begins with the chlorination of aniline derivatives, followed by the introduction of a phosphoryl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex oxygenated compounds.
Reduction: The compound can be reduced to simpler forms by the addition of hydrogen or the removal of oxygen.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction pathway and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated aromatic compounds, while reduction could produce simpler aniline derivatives.
Scientific Research Applications
3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group plays a crucial role in these interactions, often acting as a binding site or modulating the compound’s reactivity. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-methylaniline
- 4-methylaniline
- 3-chloro-4-methylaniline
Uniqueness
Compared to similar compounds, 3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline stands out due to the presence of multiple chlorine atoms and a phosphoryl group. These features confer unique chemical properties, such as increased reactivity and potential for forming complex structures, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
92253-66-2 |
|---|---|
Molecular Formula |
C14H14Cl3N2OP |
Molecular Weight |
363.6 g/mol |
IUPAC Name |
3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline |
InChI |
InChI=1S/C14H14Cl3N2OP/c1-9-3-5-11(7-13(9)15)18-21(17,20)19-12-6-4-10(2)14(16)8-12/h3-8H,1-2H3,(H2,18,19,20) |
InChI Key |
BVDPFTYEGGGEDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NP(=O)(NC2=CC(=C(C=C2)C)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



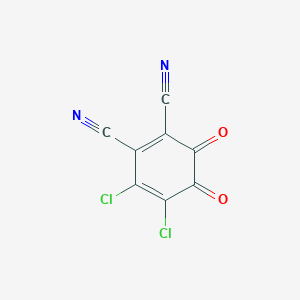
![3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene](/img/structure/B14350400.png)
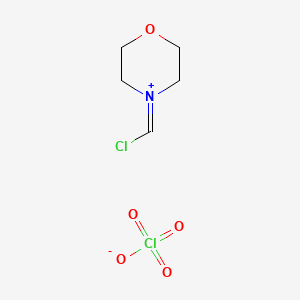
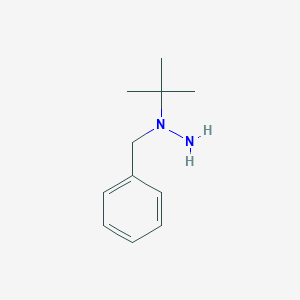
![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)
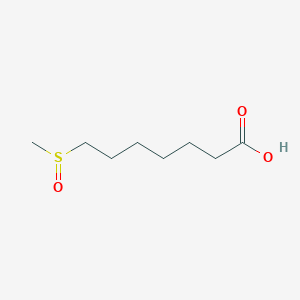
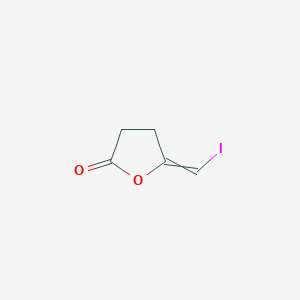
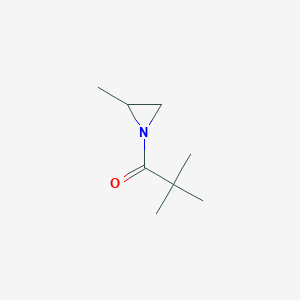
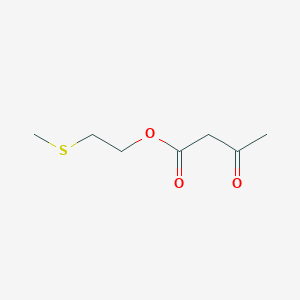

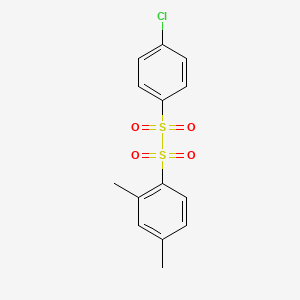

![N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide](/img/structure/B14350459.png)
